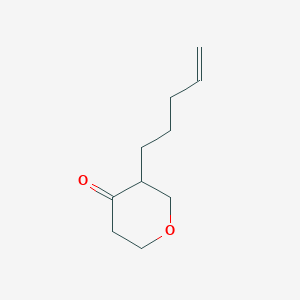
3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pent-4-enyloxan-4-one is an organic compound that features both an oxane ring and an enone functional group. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability of an oxane ring. The presence of a double bond in the pentenyl side chain adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pent-4-enyloxan-4-one can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a pentenyl alcohol, the compound can be synthesized via an intramolecular aldol condensation reaction, followed by cyclization to form the oxane ring.
Industrial Production Methods
In an industrial setting, the production of 3-pent-4-enyloxan-4-one may involve the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization process. Additionally, the use of high-pressure reactors can help in achieving the desired reaction conditions more effectively.
Chemical Reactions Analysis
Types of Reactions
3-pent-4-enyloxan-4-one undergoes various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The double bond in the enone can be reduced using hydrogenation reactions to form saturated compounds.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Halogenated or alkoxylated oxane derivatives.
Scientific Research Applications
3-pent-4-enyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enones and oxanes.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-pent-4-enyloxan-4-one involves its interaction with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The oxane ring provides stability to the molecule, allowing it to persist in biological environments.
Comparison with Similar Compounds
Similar Compounds
3-pent-4-enyloxan-2-one: Similar structure but with the enone group at a different position.
3-pent-4-enyloxan-4-ol: Contains a hydroxyl group instead of a ketone.
3-pent-4-enyloxan-4-amine: Contains an amine group instead of a ketone.
Uniqueness
3-pent-4-enyloxan-4-one is unique due to the specific positioning of the enone group, which influences its reactivity and stability. The combination of an oxane ring with an enone group provides a balance between reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-pent-4-enyloxan-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h2,9H,1,3-8H2 |
InChI Key |
PTRVRSOPDLQSKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


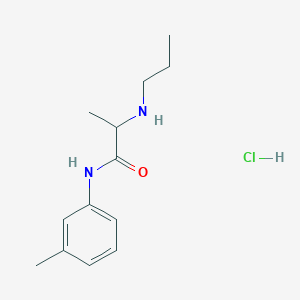
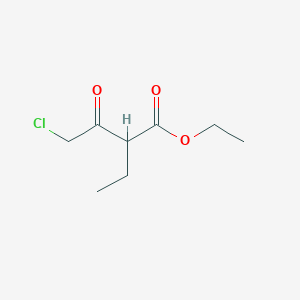
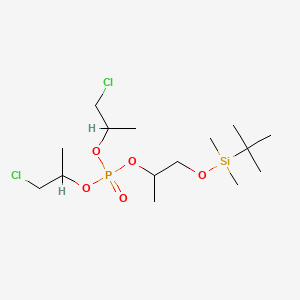
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)

![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)

![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
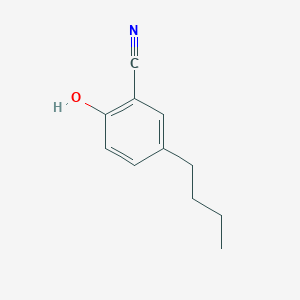
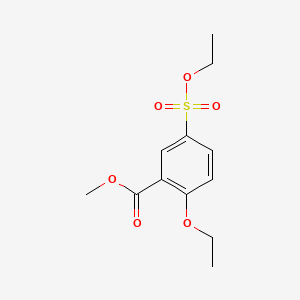
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
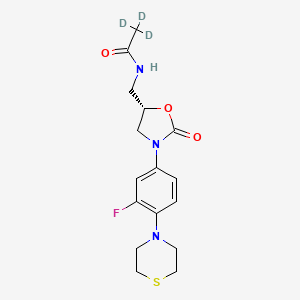
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

